molecular formula C2H6O2 B086051 Ethylene glycol-d6 CAS No. 15054-86-1

Ethylene glycol-d6

Cat. No.: B086051
CAS No.: 15054-86-1
M. Wt: 68.1 g/mol
InChI Key: LYCAIKOWRPUZTN-UFSLNRCZSA-N
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Description

Ethylene glycol-d6: is a deuterated form of ethylene glycol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethylene glycol-d6 typically involves the deuteration of ethylene glycol. This can be achieved through the reaction of ethylene glycol with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethylene glycol and deuterium oxide through a reactor, with catalysts to speed up the reaction. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other research applications. The presence of deuterium atoms reduces background signals and enhances the clarity of spectra, making it a valuable tool in scientific research.

Biological Activity

Ethylene glycol-d6 (EG-d6) is a deuterated form of ethylene glycol, commonly used in various chemical and biological applications. This article explores the biological activity of EG-d6, focusing on its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant case studies and research findings.

This compound is characterized by its molecular formula C2D6OC_2D_6O and is primarily utilized as a solvent in chemical reactions, particularly in organic synthesis and analytical chemistry. Its deuterated nature allows for enhanced nuclear magnetic resonance (NMR) studies due to the reduced background signal from hydrogen atoms.

Pharmacokinetics and Toxicity

Absorption and Metabolism
EG-d6 is absorbed through the gastrointestinal tract when ingested. Once in the bloodstream, it undergoes metabolism primarily in the liver. The metabolic pathway involves conversion to glycolic acid, which can lead to metabolic acidosis—a significant concern in cases of overdose or poisoning.

Toxicological Profile
Research indicates that ethylene glycol, including its deuterated form, can cause severe toxicity characterized by:

  • Metabolic Acidosis : High levels of EG lead to an increased anion gap metabolic acidosis due to the accumulation of glycolic acid and other metabolites .
  • Renal Failure : Ethylene glycol is known to cause acute renal failure due to the precipitation of calcium oxalate crystals in renal tubules .
  • Hematological Effects : Studies have shown that exposure to high doses can suppress bone marrow activity, leading to hematological abnormalities such as decreased leukocyte counts .

Case Studies

  • Acute Ethylene Glycol Intoxication
    A notable case involved a 70-year-old male who presented with confusion and slurred speech after ingesting a high concentration of ethylene glycol. His treatment included hemodialysis, which effectively cleared EG from his system and resolved metabolic acidosis within 36 hours .
  • Severe Poisoning with Minimal Sequelae
    Another case highlighted a patient who ingested an extreme dose of ethylene glycol in a suicide attempt but survived with minimal long-term effects. This case emphasized the importance of timely intervention and appropriate treatment protocols .

Table 1: Summary of Biological Effects of this compound

EffectObservationReference
Antibacterial Activity Inhibits growth of E. coli at concentrations ≥24%
Metabolic Acidosis Significant increase in anion gap after ingestion
Renal Toxicity Formation of calcium oxalate crystals
Bone Marrow Suppression Decreased leukocyte counts at high doses

Properties

IUPAC Name

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-UFSLNRCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164570
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15054-86-1
Record name 1,2-Ethane-1,1,2,2-d4-diol-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15054-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1,2,2-2H4)Ethane-1,2-(2H2)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1,2,2-2H4]ethane-1,2-[2H2]diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene glycol-d6
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Customer
Q & A

Q1: What is the significance of Ethylene glycol-d6 in chemical synthesis?

A1: this compound serves as a valuable building block in synthesizing deuterated compounds. Specifically, it plays a crucial role in producing diethanolamine-d8, a precursor for creating deuterium-labeled spiromustine, a potential antitumor agent. [] This deuterated form of spiromustine is essential as an internal standard for mass spectrometry analysis, enabling accurate quantification of the drug in biological samples. []

Q2: How is this compound synthesized?

A2: While the provided abstracts don't detail the complete synthesis of this compound, one abstract mentions a "two-step synthesis... via isotope exchange of glycolic acid." [] This suggests a method where glycolic acid is subjected to conditions that promote deuterium exchange at specific positions, ultimately yielding this compound.

Q3: Why is deuterium labeling important in pharmaceutical research?

A3: Incorporating deuterium into drug molecules like spiromustine offers several advantages. Primarily, it creates an isotopically labeled version that can be distinguished from the non-labeled drug during mass spectrometry analysis. This allows for sensitive and accurate quantification of the drug in complex biological matrices. [] Additionally, deuterium labeling can sometimes alter the metabolic pathway of a drug, potentially leading to improved pharmacokinetic properties.

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